molecular formula C12H13NO2S B15241983 2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid

2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid

Katalognummer: B15241983
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: JYKPFCMHFOYHFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid is an organic compound that belongs to the class of benzo[b]thiophenes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid typically involves the following steps:

    Formation of Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine group is introduced.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the benzo[b]thiophene core or the carboxylic acid group.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzo[b]thiophenes.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzo[b]thiophene-2-carboxylic acid
  • 2-(Benzo[b]thiophen-3-yl)acetic acid
  • 2-(Benzo[b]thiophen-3-yl)-2-(methylamino)acetic acid

Uniqueness

2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)acetic acid is unique due to the presence of both the dimethylamino group and the carboxylic acid group, which can impart distinct chemical and biological properties compared to similar compounds.

Eigenschaften

Molekularformel

C12H13NO2S

Molekulargewicht

235.30 g/mol

IUPAC-Name

2-(1-benzothiophen-3-yl)-2-(dimethylamino)acetic acid

InChI

InChI=1S/C12H13NO2S/c1-13(2)11(12(14)15)9-7-16-10-6-4-3-5-8(9)10/h3-7,11H,1-2H3,(H,14,15)

InChI-Schlüssel

JYKPFCMHFOYHFH-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(C1=CSC2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.